molecular formula C18H16F2N2O2 B6057650 3-benzyl-4-(2,3-difluorobenzoyl)-2-piperazinone

3-benzyl-4-(2,3-difluorobenzoyl)-2-piperazinone

Cat. No. B6057650
M. Wt: 330.3 g/mol
InChI Key: PRCYTKSONUWSPH-UHFFFAOYSA-N
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Description

3-benzyl-4-(2,3-difluorobenzoyl)-2-piperazinone, also known as DBP, is a chemical compound that has been extensively studied for its potential therapeutic applications. DBP is a piperazinone derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Scientific Research Applications

3-benzyl-4-(2,3-difluorobenzoyl)-2-piperazinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antitumor properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have antiviral properties by inhibiting the replication of the hepatitis B virus. These properties make this compound an attractive candidate for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-benzyl-4-(2,3-difluorobenzoyl)-2-piperazinone is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by inhibiting the activation of NF-κB. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound has been shown to inhibit the replication of the hepatitis B virus by inhibiting the activity of the viral polymerase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by inhibiting the activation of NF-κB. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound has been shown to inhibit the replication of the hepatitis B virus by inhibiting the activity of the viral polymerase.

Advantages and Limitations for Lab Experiments

3-benzyl-4-(2,3-difluorobenzoyl)-2-piperazinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, there are also some limitations to using this compound in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 3-benzyl-4-(2,3-difluorobenzoyl)-2-piperazinone. One direction is to further study its anti-inflammatory properties and its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Another direction is to investigate its antitumor properties and its potential as a treatment for cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological pathways. Finally, there is potential for the development of new therapeutic agents based on the structure of this compound.

Synthesis Methods

3-benzyl-4-(2,3-difluorobenzoyl)-2-piperazinone can be synthesized using a variety of methods, including the reaction of 2,3-difluorobenzoic acid with benzylamine and piperazine in the presence of a coupling agent. The reaction mixture is then heated under reflux conditions, and the resulting product is purified using chromatography techniques. Other methods of synthesis include the reaction of 2,3-difluorobenzoic acid with benzylpiperazine in the presence of a coupling agent or the reaction of 2,3-difluorobenzoic acid with benzylpiperazine and triethylamine.

properties

IUPAC Name

3-benzyl-4-(2,3-difluorobenzoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2/c19-14-8-4-7-13(16(14)20)18(24)22-10-9-21-17(23)15(22)11-12-5-2-1-3-6-12/h1-8,15H,9-11H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCYTKSONUWSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC2=CC=CC=C2)C(=O)C3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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